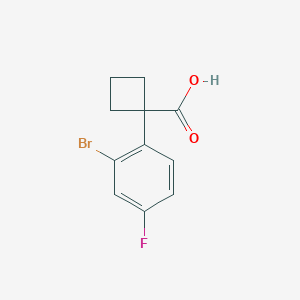
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds.
Decarboxylation: This process involves the removal of a carboxyl group from a molecule, often using heat or a chemical reagent.
化学反应分析
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
相似化合物的比较
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds like:
1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but lacks the fluorine atom.
1-(2-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and applications .
生物活性
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane Ring : The cyclobutane structure is often formed through cyclization reactions involving suitable precursors.
- Bromination and Fluorination : The introduction of bromine and fluorine substituents can be achieved via electrophilic aromatic substitution methods.
- Carboxylic Acid Functionalization : The carboxylic acid group is usually introduced through oxidation or direct functionalization of the cyclobutane derivative.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. It may also inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains.
- Activity Spectrum : It has been tested against Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activity Overview
Case Studies
- Breast Cancer Study : A study involving MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was found to be more effective than standard antibiotics against certain resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase transition, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in cellular metabolism and signaling pathways contributes to its anticancer and antimicrobial effects.
属性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC 名称 |
1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI 键 |
IZMRFAAQUGIPAE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















